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Compound of Interest

Compound Name: 4-Hydroxymethylpyrazole

Cat. No.: B150813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxymethylpyrazole, a significant
metabolite of the alcohol dehydrogenase inhibitor fomepizole. This document outlines its
chemical identity, physicochemical properties, synthesis, and its role in biochemical assays.

Core Identity: CAS Number and Molecular Structure

4-Hydroxymethylpyrazole, also known as (1H-Pyrazol-4-yl)methanol, is a heterocyclic
organic compound. It is a known human metabolite of fomepizole (4-methylpyrazole), a drug
used as an antidote for methanol and ethylene glycol poisoning.

CAS Number: 25222-43-9[1]

Molecular Formula: CaHsN20[2]

Molecular Weight: 98.10 g/mol [1][2]

IUPAC Name: (1H-pyrazol-4-yl)methanol[1]

Synonyms: 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol[1]

Molecular Structure:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b150813?utm_src=pdf-interest
https://www.benchchem.com/product/b150813?utm_src=pdf-body
https://www.benchchem.com/product/b150813?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3015210
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN
https://pubchem.ncbi.nlm.nih.gov/compound/3015210
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN
https://pubchem.ncbi.nlm.nih.gov/compound/3015210
https://pubchem.ncbi.nlm.nih.gov/compound/3015210
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The structure of 4-Hydroxymethylpyrazole consists of a pyrazole ring with a hydroxymethyl
group attached at the 4-position.

« SMILES: C1=C(C=NN1)CO[1][2]
« InChl: INChl=1S/C4H6N20/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)[1][2]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 4-Hydroxymethylpyrazole and
related compounds. This information is crucial for its application in experimental settings.
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Property Value Notes
Physical Properties
Data for 4-
Boiling Point 326.8 °C at 760 mmHg
Hydroxymethylpyrazole.
Data for 4-
Density 1.311 g/cm3
Hydroxymethylpyrazole.
Data for the related compound
pKa 2.91 +0.05
4-methylpyrazole[3].
Soluble in water and polar o
N ] ) General solubility for pyrazole
Solubility organic solvents like alcohols

and ethers.

derivatives[4][5].

Spectroscopic Data

1H NMR (500 MHz, DMSO-ds)

5 12.58 (br s, 1H, NH), 7.58 (s,
1H, ArH), 7.40 (s, 1H, ArH),
4.74 (t, J=5.5 Hz, 1H, OH),
4.37 (d, J=5.2 Hz, 2H, CH2)[6]

Experimental data for 4-

Hydroxymethylpyrazole[6].

13C NMR

The carbon of the
hydroxymethyl group in 1-
methyl-4-
hydroxymethylpyrazole
appears at & 54.36 ppm.

Data for a closely related N-

methylated derivative[7].

IR Spectroscopy

Broad OH stretch at 3200—
3400 cm™1, Heterocycle ring
vibrations around 1520-1530

cm~L.

Characteristic absorptions for
4-hydroxymethylpyrazoles|[7]
[8][9].

Experimental Protocols

Detailed methodologies for the synthesis of 4-Hydroxymethylpyrazole and its use in a key

biochemical assay are provided below.
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This protocol describes the synthesis of (1H-pyrazol-4-yl)methanol via the reduction of ethyl
1H-pyrazole-4-carboxylate.[6]

Materials and Reagents:

Ethyl 1H-pyrazole-4-carboxylate

e Lithium aluminum hydride (LAH), 1 M solution in tetrahydrofuran (THF)

e Anhydrous THF

e Methanol (MeOH)

o Water

e 1 M Sodium hydroxide (NaOH) solution

o Magnesium sulfate (MgSOa4)

o Diatomaceous earth (Celite)

e Flame-dried round-bottom flask

e Stirring apparatus

e |ce bath

Procedure:

e Cool a1 M solution of lithium aluminum hydride (45.2 mL, 45.2 mmol) in THF to 0°C in a
flame-dried round-bottom flask under an inert atmosphere.

o Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in THF (20 mL)
dropwise to the cooled LAH suspension.

» Allow the reaction mixture to gradually warm to room temperature and stir overnight.

o Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.
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o Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1
M NaOH solution (10 mL). Stir the mixture for 20 minutes.

e Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for
30 minutes.

« Filter the solids through a pad of diatomaceous earth and wash the filter cake with THF and
methanol.

» Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-
4-yl)methanol as a white solid.

This representative protocol outlines a method to assess the inhibitory effect of 4-
Hydroxymethylpyrazole on human liver alcohol dehydrogenase activity by monitoring the
formation of NADH.[10][11]

Materials and Reagents:

e Human liver alcohol dehydrogenase (ADH)
o Ethanol (substrate)

» Nicotinamide adenine dinucleotide (NAD)
» 4-Hydroxymethylpyrazole (inhibitor)

e Sodium phosphate buffer (0.15 M, pH 7.4)

e Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340
nm

e Cuvettes
Procedure:

o Prepare a stock solution of 4-Hydroxymethylpyrazole in the sodium phosphate buffer.
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e In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, NAD™* (e.g.,
350 uM), and ethanol (e.g., 2.5 mM).

e Add varying concentrations of the 4-Hydroxymethylpyrazole stock solution to different
cuvettes to achieve the desired final inhibitor concentrations. Include a control with no
inhibitor.

« Initiate the reaction by adding a small volume of the human liver ADH enzyme solution (e.g.,
final concentration of 8 ug/mL).

o Immediately begin monitoring the increase in absorbance or fluorescence at 340 nm, which
corresponds to the formation of NADH.

o Record the initial reaction rates (the linear portion of the absorbance/fluorescence versus
time plot).

o Determine the percentage of residual ADH activity for each inhibitor concentration relative to
the control.

» Kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the
assay at various substrate and inhibitor concentrations and analyzing the data using double
reciprocal plots (e.g., Lineweaver-Burk plot).

Metabolic Pathway and Experimental Workflow
Visualization

The following diagram illustrates the metabolic pathway of fomepizole, highlighting the
formation of 4-Hydroxymethylpyrazole.

4-Carboxypyrazole

Alcohol/Aldehyde : "
(Primary Metabolite)

Dehydrogenase
Fomepizole Cytochrome P450 Ry P
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Caption: Metabolic pathway of fomepizole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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